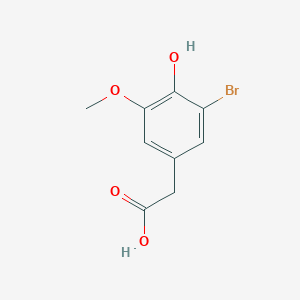

2-Iodo-4-methyl-6-nitrophenol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of halogenated nitrophenols, such as 2-Iodo-4-methyl-6-nitrophenol, involves strategic halogenation and nitration processes. For instance, compounds like 4-cyano-2-iodo-6-nitrophenol have been synthesized for structure-activity studies against various targets, indicating a pathway that might be adapted for the synthesis of this compound (Davis, Rosenbaum, & Wright, 1969).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound, such as 2,6-diiodo-4-nitrophenol, demonstrates significant interactions like hydrogen bonds, iodo-nitro interactions, and pi-pi stacking, contributing to their supramolecular assembly. These interactions suggest a complex three-dimensional framework critical for understanding the molecular structure of halogenated nitrophenols (Garden et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving compounds like this compound can exhibit solvatochromism, where their color changes in response to solvent polarity due to interactions between the molecule and the solvent. Such behaviors are essential for understanding the chemical properties and potential applications of these compounds in sensing and switching technologies (Nandi et al., 2012).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystalline structure, can be inferred through detailed structural analysis, like X-ray crystallography, and spectroscopic methods. These analyses provide a comprehensive understanding of how molecular structure affects physical properties (Harata, 1988).

Wissenschaftliche Forschungsanwendungen

Plant Growth Regulation

- Phenolic Compounds in Plant Growth : Research has shown that certain 2,6-substituted phenols, including 2-chloro-, 2-bromo-, and 2-iodo-6-nitrophenols, display significant activity in promoting cell elongation in pea tests. These compounds demonstrate a potential role in regulating plant growth (Wain & Harper, 1967).

Supramolecular Structures

- Iodo-Nitro Interactions : A study on compounds like 2,6-diiodo-4-nitrophenol revealed the formation of sheets and three-dimensional frameworks in molecular structures, driven by hydrogen bonds and iodo-nitro interactions. This understanding is crucial for developing supramolecular chemistry and material sciences (Garden et al., 2002).

Environmental Monitoring and Remediation

- Detection and Degradation of Nitrophenols : Research on the detection and degradation of 4-nitrophenol, a toxic water pollutant, highlights the importance of monitoring and eradicating such compounds. The development of specific nano-systems for the detection and removal of nitrophenols from aqueous solutions is a significant application in environmental science and industrial processes (Chakraborty et al., 2021).

Molecular Catalysis

- Cyclisation of Nitrophenols : The cyclisation of certain nitrophenols, including 2-(3-halopropyl)-4-nitrophenols, plays a significant role in molecular catalysis. Understanding these reactions is essential for developing new synthetic methods in organic chemistry (Schmidtchen, 1986).

Toxicity and Biodegradation Studies

- Impact on Methanogenic Systems : Studies on the toxicity and anaerobic biodegradability of nitrophenols, including 4-nitrophenol and 2-nitrophenol, provide valuable insights into their effects on methanogenic systems. This research is crucial for understanding the environmental impact of these compounds and developing bioremediation strategies (O'Connor & Young, 1989).

Sensing Applications

- Detection of Toxic Organic Pollutants : Advanced materials like gold-copper alloy nanoparticles have been developed for electrochemical sensing of nitrophenols. These sensors are vital for monitoring environmental pollutants and ensuring healthcare and environmental safety (Shah et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-iodo-4-methyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSKNXKQYFZYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)I)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334927 | |

| Record name | 2-Iodo-4-methyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69492-91-7 | |

| Record name | 2-Iodo-4-methyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1267996.png)

![Bicyclo[3.2.0]heptan-6-one](/img/structure/B1268011.png)

![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1268012.png)